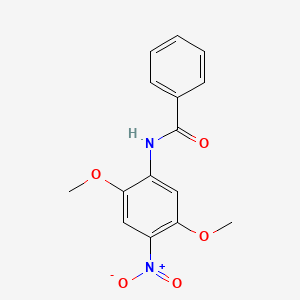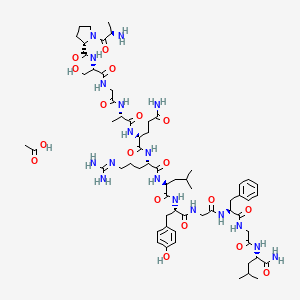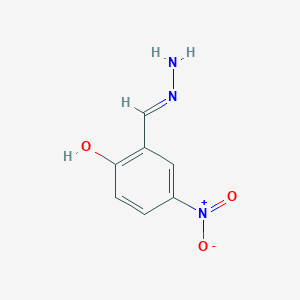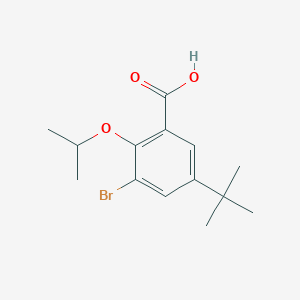![molecular formula C14H11N3O5 B14761046 Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- CAS No. 1566-82-1](/img/structure/B14761046.png)
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-nitrophenyl group and an amino carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- typically involves the nitration of benzoic acid derivatives followed by amination and carbonylation reactions. One common method involves the nitration of benzoic acid to form 4-nitrobenzoic acid, which is then subjected to a series of reactions to introduce the amino and carbonyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations using specialized equipment and controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and catalytic hydrogenation conditions. Oxidizing agents such as potassium permanganate (KMnO4) can also be used for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can lead to different substituted benzoic acids .
Applications De Recherche Scientifique
Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the amino carbonyl group.
2-Aminobenzoic acid: Contains an amino group but lacks the nitro group.
4-Aminobenzoic acid: Contains an amino group but lacks the nitro and carbonyl groups.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
1566-82-1 |
|---|---|
Formule moléculaire |
C14H11N3O5 |
Poids moléculaire |
301.25 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H11N3O5/c18-13(19)11-3-1-2-4-12(11)16-14(20)15-9-5-7-10(8-6-9)17(21)22/h1-8H,(H,18,19)(H2,15,16,20) |
Clé InChI |
DMUIQBFHSGYVGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)







![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)

![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)

